molecular formula C14H15Cl2NO2 B14171261 6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide CAS No. 920959-08-6

6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide

Cat. No.: B14171261
CAS No.: 920959-08-6
M. Wt: 300.2 g/mol
InChI Key: RQHCSHSJTSZXLZ-UHFFFAOYSA-N
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Description

6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide is a synthetic organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dichloroindene and N,N-diethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indene ring.

Scientific Research Applications

6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
  • 6,7-Dibromo-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide
  • 6,7-Dimethyl-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide

Uniqueness

6,7-Dichloro-N,N-diethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxamide is unique due to the presence of chlorine atoms at the 6 and 7 positions of the indene ring. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

920959-08-6

Molecular Formula

C14H15Cl2NO2

Molecular Weight

300.2 g/mol

IUPAC Name

6,7-dichloro-N,N-diethyl-3-oxo-1,2-dihydroindene-4-carboxamide

InChI

InChI=1S/C14H15Cl2NO2/c1-3-17(4-2)14(19)9-7-10(15)13(16)8-5-6-11(18)12(8)9/h7H,3-6H2,1-2H3

InChI Key

RQHCSHSJTSZXLZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C2=C1C(=O)CC2)Cl)Cl

Origin of Product

United States

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